N-1,3-benzodioxol-5-yl-2-[(8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide
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Overview
Description
This typically includes the compound’s systematic name, common names, and structural formula. It may also include the compound’s purpose or role, such as whether it’s used in any industrial processes or medical treatments.
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yield.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the reactants, products, reaction conditions, and mechanism.Physical And Chemical Properties Analysis
This includes the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Anticancer Research
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Method of Application
The compounds were synthesized via a Pd-catalyzed C-N cross-coupling . This is a type of reaction that forms a bond between a carbon atom and a nitrogen atom in the molecules.
Results
A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Safety And Hazards
This involves detailing the compound’s toxicity, environmental impact, and handling precautions.
Future Directions
This involves discussing potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties or effects.
Please note that not all compounds will have information available in all these categories, especially if they are not well-studied. For a specific compound, it’s best to consult the primary literature or authoritative databases. If you have a specific question about a particular aspect of this compound, feel free to ask!
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-2-28-12-10-24(11-13-28)26-22(17-6-4-3-5-7-17)23(27-24)32-15-21(29)25-18-8-9-19-20(14-18)31-16-30-19/h3-9,14H,2,10-13,15-16H2,1H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZRLADJVJEQIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzodioxol-5-yl-2-[(8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide |
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